![molecular formula C13H18O3 B15381574 4-Isobutoxy-2,3-dimethylbenzoic acid](/img/structure/B15381574.png)
4-Isobutoxy-2,3-dimethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Isobutoxy-2,3-dimethylbenzoic acid is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Isobutoxy-2,3-dimethylbenzoic acid is an organic compound characterized by its unique structure, which includes an isobutoxy group and two methyl groups attached to a benzoic acid framework. The molecular formula for this compound is C13H18O3, and it possesses diverse biological activities that warrant detailed exploration.
- Molecular Weight : 222.28 g/mol
- CAS Number : 1368277-06-8
- IUPAC Name : this compound
- Structure : The compound features a carboxylic acid functional group, contributing to its solubility and reactivity in biological systems.
Table 1: Structural Features of Related Compounds
Compound Name | Structure Features |
---|---|
This compound | Contains a carboxylic acid group |
4-Isobutoxy-2,3-dimethylbenzaldehyde | Contains an aldehyde functional group |
4-Isobutoxy-2,3-dimethylbenzyl alcohol | Contains a hydroxyl group |
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems, which can lead to various diseases.
A study demonstrated that phenolic compounds, including derivatives of benzoic acids, possess the ability to scavenge free radicals effectively. The antioxidant capacity was assessed using methods such as the ABTS assay and DPPH radical scavenging activity. These findings suggest potential applications in food preservation and health supplements .
Anti-Adipogenic Effects
In vitro studies have shown that certain benzoic acid derivatives can inhibit adipogenesis, the process of fat cell formation. This property is particularly relevant in the context of obesity and metabolic disorders. A study indicated that specific structural modifications in benzoic acids could enhance their anti-adipogenic effects, making them promising candidates for weight management therapies .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary results suggest that the compound may induce apoptosis (programmed cell death) in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Further research is needed to elucidate the exact pathways involved and to assess the compound's efficacy in vivo .
Enzyme Inhibition
Another aspect of the biological activity of this compound involves its interaction with specific enzymes. Studies indicate that benzoic acid derivatives can act as inhibitors for enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain pathways. This inhibition could provide therapeutic benefits in managing inflammatory conditions .
Case Studies
-
Antioxidant Activity Evaluation :
- A study conducted on various phenolic compounds found that those with similar structures to this compound exhibited strong antioxidant properties, demonstrating potential for health applications.
-
Adipogenesis Study :
- In vitro assays showed that certain derivatives inhibited adipocyte differentiation significantly, suggesting that this compound could be beneficial in obesity treatment strategies.
-
Cytotoxicity Assessment :
- Research on cancer cell lines revealed that this compound could induce apoptosis through oxidative stress mechanisms, highlighting its potential as an anticancer agent.
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2,3-dimethyl-4-(2-methylpropoxy)benzoic acid |
InChI |
InChI=1S/C13H18O3/c1-8(2)7-16-12-6-5-11(13(14)15)9(3)10(12)4/h5-6,8H,7H2,1-4H3,(H,14,15) |
InChI Key |
NEYJTUBGXDPFKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCC(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.